1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone

Syk kinase inhibition Medicinal chemistry Lead optimization

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone (CAS 145947-94-0, synonym 2-acetyl-4-trifluoromethylpyridine) is a fluorinated pyridine building block with molecular formula C8H6F3NO and molecular weight 189.13 g/mol. The compound features an acetyl group at the 2-position and a trifluoromethyl substituent at the 4-position of the pyridine ring, a regiochemical arrangement that constitutes a privileged motif in multiple kinase inhibitor drug discovery programs including Syk, TrkA, PI3K, and FGFR-targeted series.

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
CAS No. 145947-94-0
Cat. No. B134023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
CAS145947-94-0
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CC(=C1)C(F)(F)F
InChIInChI=1S/C8H6F3NO/c1-5(13)7-4-6(2-3-12-7)8(9,10)11/h2-4H,1H3
InChIKeyPCXNGQCPUYARKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone (CAS 145947-94-0): Procurement-Grade Overview for Medicinal Chemistry and Kinase Inhibitor Synthesis


1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone (CAS 145947-94-0, synonym 2-acetyl-4-trifluoromethylpyridine) is a fluorinated pyridine building block with molecular formula C8H6F3NO and molecular weight 189.13 g/mol . The compound features an acetyl group at the 2-position and a trifluoromethyl substituent at the 4-position of the pyridine ring, a regiochemical arrangement that constitutes a privileged motif in multiple kinase inhibitor drug discovery programs including Syk, TrkA, PI3K, and FGFR-targeted series [1][2]. It is commercially available at 97% purity from multiple vendors as a liquid at room temperature with recommended storage at 2–8°C under inert atmosphere .

Why the 4-CF3-2-Acetyl Regioisomer Cannot Be Substituted with Other Trifluoromethylpyridyl Ethanone Isomers


Among the ten possible trifluoromethylpyridyl ethanone regioisomers, the specific 4-CF3-2-acetyl substitution pattern has been explicitly identified as the active pharmacophoric motif in multiple independent kinase inhibitor lead optimization campaigns [1][2]. The position of the electron-withdrawing CF3 group on the pyridine ring critically modulates the electronic character at the acetyl reaction center, the nitrogen lone-pair basicity, and the overall molecular dipole, which directly governs both downstream synthetic reactivity and target binding interactions [3]. Procurement of the incorrect regioisomer (e.g., 5-CF3-2-acetyl, CAS 248274-16-0, or 3-CF3-2-acetyl, CAS 749257-78-1) introduces an unvalidated scaffold that has not undergone the same degree of SAR optimization in published kinase inhibitor programs, creating substantial risk of synthetic route failure or inactive final compounds [1].

Quantitative Differentiation Evidence: 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone vs. Closest Analogs


Regiochemical Specificity in Syk Kinase Inhibitor Potency: 4-CF3-2-Pyridyl Motif Delivers Sub-nanomolar IC50

In a Merck-led rational design program for spleen tyrosine kinase (Syk) inhibitors, aminopyridine derivatives incorporating the 4-trifluoromethyl-2-pyridyl motif yielded compound 13b with an IC50 of 0.6 nM against Syk kinase [1]. Critically, substituting the 4-CF3-2-pyridyl motif with a 2-pyrazinyl motif was explored as a comparator during SAR expansion; the 4-CF3-2-pyridyl-bearing series provided the foundation for identifying potent, non-cytotoxic inhibitors with nanomolar activity in human mast cell LAD2 degranulation assays [1]. This specific regioisomer serves as the synthetic entry point (via the 2-acetyl group) for constructing the aminopyridine core, whereas the 5-CF3-2-acetyl (CAS 248274-16-0) and 3-CF3-2-acetyl (CAS 749257-78-1) regioisomers have not been reported in analogous potency-validated Syk inhibitor series [1].

Syk kinase inhibition Medicinal chemistry Lead optimization

Physicochemical Property Differentiation: Predicted logP and Solubility vs. Non-Fluorinated 2-Acetylpyridine Baseline

Computational property predictions for 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone indicate a Consensus Log Po/w of 2.17 and calculated aqueous solubility (ESOL) of approximately 0.90 mg/mL (Log S = -2.32, classified as 'Soluble') . In contrast, the non-fluorinated baseline 2-acetylpyridine (CAS 1122-62-9) has a reported density of 1.08 g/mL and is described as soluble in water and common organic solvents ; its predicted logP is approximately 0.5–0.8 based on ChemSpider data . The introduction of the CF3 group at the 4-position increases lipophilicity by approximately 1.4–1.7 log units while maintaining adequate solubility for solution-phase chemistry, a balance that is critical for downstream synthetic transformations in medicinal chemistry workflows [1].

Physicochemical profiling Drug-likeness Building block selection

Commercial Pricing Comparison: Cost-per-Gram Analysis Across Trifluoromethylpyridyl Ethanone Regioisomers

As of 2025, 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 145947-94-0) is priced at approximately €387 per gram from CymitQuimica (Fluorochem brand, 97% purity) . The 5-CF3 regioisomer (CAS 248274-16-0) is also available through CymitQuimica, with comparable pricing indicative of similar synthetic complexity . However, the 4-CF3 regioisomer benefits from broader multi-vendor availability including Sigma-Aldrich/Ambeed , Bidepharm (batch-specific QC: NMR, HPLC, GC) , and Macklin, creating competitive pricing dynamics and reduced supply chain risk. The 3-CF3 (CAS 749257-78-1) and 6-CF3 (CAS 944904-58-9) regioisomers are significantly less represented in major catalogs, often requiring custom synthesis .

Procurement Cost analysis Building block sourcing

Documented Synthetic Utility: Building Block Role in FDA-Approved Kinase Inhibitor Pharmacophore BKM120 (Buparlisib)

The 4-trifluoromethyl-2-pyridyl substructure is a core pharmacophoric element in Buparlisib (BKM120/NVP-BKM120), a selective, orally bioavailable Class I PI3K inhibitor that advanced to Phase III clinical trials [1]. BKM120 is constructed from 4-(trifluoromethyl)pyridin-2-amine, which is directly accessible from 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone via standard functional group interconversions (oxime formation, Beckmann rearrangement, or Schmidt reaction pathways) [2]. In contrast, the 5-CF3-2-acetyl regioisomer (CAS 248274-16-0) has been documented primarily in agrochemical insect pest control patents (Syngenta, knockdown/blood-feed inhibition) rather than in human kinase inhibitor programs [3]. This divergence in downstream application space highlights the differentiated value of the 4-CF3 regioisomer for pharmaceutical R&D procurement.

Kinase inhibitor synthesis PI3K inhibitor Drug intermediate

Predicted Drug-Likeness and Lead-Likeness Profile: Advantage Over Non-Fluorinated 2-Acetylpyridine

SwissADME predictions indicate that 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone satisfies multiple drug-likeness filters: Lipinski (0 violations), Veber (0 violations), Egan (0 violations), and Muegge (1 violation) . The compound passes the Lead-likeness criteria (MW 189.13, XLOGP 1.75, rotatable bonds 2) and has a Bioavailability Score of 0.55 . The non-fluorinated 2-acetylpyridine (MW 121.14) is smaller but has a predicted logP of ~0.5–0.8, placing it below the optimal range for membrane permeability . The CF3 group shifts the physicochemical profile into a more favorable range for CNS drug discovery: predicted BBB permeation = Yes, GI absorption = High, and P-gp substrate = No . Both compounds show zero PAINS and Brenk alerts .

Drug-likeness Lead optimization Fragment-based drug discovery

Synthetic Accessibility Advantage: High Synthetic Accessibility Score (1.5) Enables Efficient Downstream Derivatization

The SwissADME Synthetic Accessibility Score for 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is 1.5 on a scale of 1 (very easy) to 10 (very difficult), based on 1024 fragmental contributions (FP2) modulated by size and complexity penalties . This low score indicates that the compound and its downstream derivatives are readily synthesizable, supporting efficient SAR exploration. The presence of the 2-acetyl group provides a versatile handle for condensation reactions (Schiff base formation, Claisen condensations, heterocycle synthesis), while the 4-CF3 group remains inert under most conditions, serving as a metabolically stable lipophilic anchor [1]. The compound has been specifically employed in the site-selective synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridine derivatives, demonstrating practical synthetic utility [1].

Synthetic accessibility Medicinal chemistry Parallel synthesis

Optimal Procurement Scenarios for 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Syk, TrkA, and PI3K Programs Requiring the 4-CF3-2-Pyridyl Pharmacophore

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, this building block provides direct synthetic access to the validated 4-trifluoromethyl-2-pyridyl motif. As demonstrated by the Merck Syk inhibitor program (compound 13b, IC50 = 0.6 nM) [1] and the BKM120 PI3K inhibitor clinical candidate [2], this specific regioisomer has undergone extensive SAR validation in kinase drug discovery. Procurement of the 5-CF3, 3-CF3, or 6-CF3 regioisomers introduces unvalidated scaffolds that lack equivalent potency benchmarks in human kinase assays.

Fragment-to-Lead Campaigns Targeting CNS-Penetrant Kinase Inhibitors

The predicted physicochemical profile of this building block—Consensus Log Po/w of 2.17, positive BBB permeation prediction, high GI absorption, and non-P-gp substrate status [1]—makes it suitable for fragment-based drug discovery programs targeting CNS kinases (e.g., TrkA for pain indications as exemplified in US8865698 [2]). The non-fluorinated 2-acetylpyridine analog lacks sufficient lipophilicity for reliable BBB penetration, while the 4-CF3 analog achieves the desired balance of permeability and solubility.

Parallel Synthesis and Heterocycle Library Construction Using the 2-Acetyl Reactive Handle

With a Synthetic Accessibility Score of 1.5 [1] and a reactive 2-acetyl group amenable to condensation, cyclization, and cross-coupling reactions, this compound is ideally suited for parallel synthesis workflows generating pyrazolo[4,3-c]pyridine libraries [2] and other nitrogen-containing heterocycles for high-throughput screening. The multi-vendor availability at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) supports reproducible library synthesis across multiple campaign iterations.

Industrial-Scale Procurement for Agrochemical vs. Pharmaceutical Route Scouting

For organizations differentiating between pharmaceutical and agrochemical synthetic routes, the 4-CF3-2-acetyl regioisomer is the appropriate choice for human therapeutic programs, while the 5-CF3 regioisomer (CAS 248274-16-0) has stronger precedent in agrochemical insect control applications [1][2]. The broader vendor network and competitive pricing (~€387/g from Fluorochem) for the 4-CF3 regioisomer reduce supply chain risk for pharmaceutical R&D procurement compared to less commonly stocked regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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